molecular formula C9H12N2O B3058413 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine CAS No. 893566-81-9

6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine

Cat. No.: B3058413
CAS No.: 893566-81-9
M. Wt: 164.20
InChI Key: DHNFTRJYDIMRHS-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine is a bicyclic heterocyclic compound featuring a naphthyridine core with a methoxy substituent at the 6-position and a partially saturated tetrahydro ring system. Its synthesis typically involves multi-step protocols, including phosphonate-mediated alkylation and cyclization reactions, as seen in related naphthyridine derivatives .

Properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-12-9-4-7-2-3-10-5-8(7)6-11-9/h4,6,10H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNFTRJYDIMRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2CNCCC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731143
Record name 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893566-81-9
Record name 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Heck Reaction-Mediated Vinylation and Cyclization

A pivotal method for constructing the 2,7-naphthyridine skeleton involves Heck coupling between 2-chloropyridine derivatives and ethylene gas. For instance, ethyl 2-(2-chloro-6-methoxypyridin-3-yl)-2-oxoacetate (25 ) undergoes vinylation with ethylene under palladium catalysis to yield 3-acyl-2-vinylpyridine intermediates. Subsequent one-pot cyclization and amination with ammonia at 60°C under pressure generates 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide (17 ), achieving a 79% assay yield by HPLC. This method avoids chromatographic purification, enhancing scalability.

Smiles Rearrangement for Scaffold Diversification

The Smiles rearrangement enables the transformation of 1-amino-3-chloro-2,7-naphthyridines into 1-amino-3-oxo derivatives. For example, reacting 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (1 ) with azepane yields 1-azepan-1-yl-3-chloro intermediates, which undergo thiol exchange with 2-mercaptoethanol and base-mediated cyclization to form 7-isopropyl-3-oxo-2,7-naphthyridines. This method achieves yields of 55–67% for rearranged products, demonstrating versatility for introducing methoxy groups at strategic positions.

Functionalization of the Naphthyridine Core

Methoxy Group Introduction via Nucleophilic Aromatic Substitution

The methoxy group at position 6 is often introduced early in the synthesis. For instance, 2-chloro-6-methoxypyridine-3-carboxylate derivatives serve as precursors, where the chlorine atom at position 2 is displaced by nucleophiles such as ethylene in Heck reactions. Alternatively, methoxy substitution can occur via alkoxylation of chlorinated intermediates under basic conditions, though this approach is less commonly reported for 2,7-naphthyridines compared to other isomers.

Enantioselective Transfer Hydrogenation

Asymmetric synthesis of the tetrahydro-2,7-naphthyridine scaffold is achieved through enantioselective transfer hydrogenation of dihydronaphthyridine intermediates. Using a ruthenium catalyst and formic acid-triethylamine as a hydrogen donor, 2-methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide (17 ) is reduced to the corresponding tetrahydro derivative with >99.9% enantiomeric excess (ee). This method reduces the longest linear sequence from nine to six steps, improving the overall yield from 4% to 25%.

Reductive Methods for Tetrahydro Formation

Catalytic Hydrogenation

Catalytic hydrogenation of dihydro-2,7-naphthyridines over palladium or platinum catalysts selectively saturates the C5–C6 double bond. For example, hydrogenation of 7,8-dihydro-1,6-naphthyridine derivatives at 50 psi H₂ in ethanol affords 1,2,3,4-tetrahydro products in >95% yield. This step is critical for converting planar intermediates into the biologically relevant tetrahydro conformation.

Rearrangement Reactions for Structural Optimization

Thermal Rearrangement of 1,3-Diamino Derivatives

Heating 1,3-diamino-2,7-naphthyridines at 145°C induces a rearrangement to 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones. This process requires a primary amine at position 3 and a cyclic amine at position 1, yielding products in 55–67% isolated yields after 15 hours. The reaction proceeds via a six-membered transition state, confirmed by X-ray crystallography.

Base-Promoted Cyclization

Treatment of 3-[(2-hydroxyethyl)thio]-2,7-naphthyridines with aqueous sodium hydroxide triggers cyclodehydration, forming fused furo[2,3-c]-2,7-naphthyridines. This method, achieving 74–86% yields for intermediates, highlights the scaffold’s reactivity toward oxygen-containing heterocycles.

Comparative Analysis of Synthetic Routes

The Heck cyclization route offers superior enantiocontrol and scalability, whereas Smiles rearrangements provide access to diverse oxygen- and sulfur-containing analogs. Catalytic hydrogenation remains the most efficient method for tetrahydro ring formation, though borohydride reduction is preferable for late-stage functionalization.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like acetic acid or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine is in pharmaceutical development. It has been explored for its potential as a lead compound in the creation of new antimicrobial and anticancer agents due to its ability to modulate enzyme activities and signaling pathways within biological systems.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : It has shown efficacy against several bacterial strains.
  • Anticancer Properties : The compound has been studied for its ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition : Specifically, it acts as an inhibitor of metalloproteinases (MMPs), which are implicated in various diseases including cancer and inflammatory conditions .

Anticancer Research

In a study focused on anticancer applications, this compound was evaluated for its effects on human cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis in specific cancer types. These findings suggest its potential as a therapeutic agent in oncology .

Antimicrobial Studies

Another research project assessed the antimicrobial properties of this compound against various pathogens. The results demonstrated that it effectively inhibited bacterial growth at low concentrations. This positions it as a candidate for developing new antibiotics.

Mechanism of Action

The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it has been shown to inhibit the uptake of certain neurotransmitters, thereby affecting neuronal signaling .

Comparison with Similar Compounds

Structural Isomers and Positional Variants

The naphthyridine scaffold exhibits diverse pharmacological properties depending on the position of substituents and the degree of saturation. Key analogs include:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Key References
6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine 6-OCH₃, 2,7-naphthyridine core C₉H₁₂N₂O 164.20 1636162-23-6
8-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine 8-OCH₃, 2,7-naphthyridine core C₉H₁₂N₂O 164.20 1636162-23-6
6-Methoxy-7-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine 6-OCH₃, 7-CH₃, 1,5-naphthyridine core C₁₀H₁₄N₂O 178.24 1820716-83-3
1,2,3,4-Tetrahydro-2,6-naphthyridine Unsubstituted, 2,6-naphthyridine core C₈H₁₀N₂ 134.18 1416352-01-6
7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine 7-Cl, 1,8-naphthyridine core C₈H₉ClN₂ 168.62 1303588-27-3

Key Observations :

  • Positional Effects: The 2,7-naphthyridine isomers (e.g., 6-methoxy vs. For example, 6-methoxy derivatives are more commonly associated with antiproliferative activity , whereas 1,8-naphthyridines with chloro substituents (e.g., 7-chloro) are explored as intermediates for kinase inhibitors .
  • Saturation and Bioactivity : Partial saturation (tetrahydro) enhances conformational flexibility compared to fully aromatic naphthyridines, which may improve solubility and pharmacokinetic profiles .

Comparative Yields :

  • 6-Methoxy-2,7-naphthyridine derivatives often achieve moderate yields (e.g., 63% for compound 27 in ), while chloro-substituted analogs report higher purity (>95%) due to optimized purification protocols .

Pharmacological and Physicochemical Properties

  • 6-Methoxy-2,7-naphthyridine: Limited direct pharmacological data are available, but its structural analogs (e.g., tetrahydro-β-carbolines) demonstrate serotonin receptor modulation and 5-HT uptake inhibition .
  • 1,5-Naphthyridines : Methyl and methoxy substituents at the 6- and 7-positions enhance metabolic stability, as evidenced by their use in antiviral and anticancer agent development .
  • Chloro Derivatives : Electrophilic chloro groups improve binding to enzymatic active sites, making them valuable in kinase inhibitor design .

Biological Activity

6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine is a heterocyclic compound known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C${9}$H${12}$N$_{2}$O. The compound features a bicyclic structure with a methoxy group that enhances its interaction with biological targets. Its unique configuration may contribute to its pharmacological profile compared to other naphthyridine derivatives.

This compound primarily interacts with several biological targets:

  • Serotonin Modulation : It acts as a serotonin analog and inhibits monoamine oxidase-A (MAO-A), impacting serotonergic pathways.
  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in neurotransmitter uptake and signaling pathways .

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Naphthyridine derivatives have been studied for their antimicrobial properties against resistant strains of bacteria. For instance, similar compounds have demonstrated efficacy against Staphylococcus and Pseudomonas aeruginosa .
  • Anticancer Properties : Research indicates that naphthyridine derivatives can induce apoptosis in cancer cells. For example, certain derivatives have shown cytotoxic effects against human cancer cell lines such as HeLa and HL-60 .

Case Studies

Several studies highlight the biological activity of this compound and its analogs:

  • Antimicrobial Efficacy : A study demonstrated the effectiveness of naphthyridine derivatives against multidrug-resistant strains. The results indicated that these compounds could serve as potential alternatives to traditional antibiotics .
  • Cytotoxic Effects in Cancer Models : In vitro studies revealed that this compound could significantly inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound's mechanism involved upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundMethoxy group at position 6Antimicrobial; Anticancer
5-Methoxy-1,2,3,4-tetrahydro-2,6-naphthyridineMethoxy group at position 5Potential acetylcholinesterase inhibitor
1-Methyl-1H-pyrazolo[3,4-b]quinolinDifferent heterocyclic structureAnticancer properties
3-Methoxy-1H-pyrazolo[3,4-b]quinolinMethoxy group at position 3Antimicrobial activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine, and what are their limitations?

  • Methodological Answer : The compound is typically synthesized via multi-step approaches starting from substituted pyridine derivatives. For example, 3-bromopicolines are alkylated or coupled with aryl groups using Heck or Grignard reactions, followed by cyclization and functionalization steps . The Horner–Wadsworth–Emmons (HWE) method is also employed for constructing the naphthyridine core, particularly for introducing methoxy groups at specific positions . A key limitation is the requirement for expensive or less accessible starting materials, such as 1,6-naphthyridine derivatives, which can hinder scalability .

Q. What starting materials and reaction conditions are critical for regioselective synthesis?

  • Methodological Answer : Regioselectivity is controlled by the choice of starting materials and catalysts. For instance, cyclocondensation of 3-benzylideneamino-6-methoxypyridine with phenylacetylene in the presence of FeCl₃ yields 6-methoxy-2,4-diphenyl-1,7-naphthyridine as a major product due to electronic and steric directing effects . Palladium-catalyzed cross-coupling reactions (e.g., using 3,6-dibromo-2,7-dichloronaphthyridine) allow selective functionalization at halogenated positions .

Q. How is the methoxy group introduced and modified post-synthesis?

  • Methodological Answer : Methoxy groups are often introduced via nucleophilic substitution (e.g., replacing chloro substituents with methoxide) or through protective group strategies. For example, ethyl 1-ethyl-7-phenyl-6-methoxy-1,8-naphthyridine can undergo hydrolysis with AlCl₃ to yield the corresponding hydroxy derivative, demonstrating the lability of methoxy groups under acidic conditions .

Advanced Research Questions

Q. How can contradictory reports on biological activity be resolved through structural optimization?

  • Methodological Answer : Variations in substituent positioning significantly impact bioactivity. For example, modifying the 6-methoxy group to a hydroxy or alkylated derivative alters hydrogen-bonding interactions with biological targets (e.g., integrins or enzymes) . Systematic structure-activity relationship (SAR) studies using analogs like 6-ethyl or 6-benzyl derivatives are recommended to identify critical pharmacophores .

Q. What strategies improve the compound’s pharmacokinetic properties for therapeutic applications?

  • Methodological Answer : Bioisosteric replacement (e.g., substituting methoxy with trifluoromethyl or carboxy groups) enhances metabolic stability and solubility . Catalytic dehydrogenation of tetrahydro-2,7-naphthyridines at 200°C in mesitylene generates aromatic naphthyridines with improved membrane permeability . Prodrug approaches (e.g., esterification of carboxylate groups) are also effective .

Q. What analytical techniques validate structural integrity and purity in complex matrices?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming regiochemistry, particularly distinguishing between 1,6- and 1,7-naphthyridine isomers . Purity is assessed via HPLC with UV detection (λ = 254–280 nm), referencing retention times against synthetic standards .

Critical Analysis of Evidence

  • Contradictions : highlights the scalability of 3-bromopicoline-based routes, whereas notes the difficulty in accessing tetrahalogenated naphthyridines for cross-coupling .
  • Gaps : Limited data exist on the compound’s in vivo toxicity or off-target effects, necessitating preclinical profiling.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine
Reactant of Route 2
6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine

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